Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride
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Overview
Description
“Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 2490442-01-6. It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10N2O2.2ClH/c1-14-10(13)9-5-8(3-2-4-11)6-12-7-9;;/h5-7H,4,11H2,1H3;2*1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 263.12 . It is a powder in physical form .Scientific Research Applications
Enantioselective Reductions
A study by Talma et al. (1985) explored the synthesis and use of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions of activated carbonyl compounds. This research highlighted the potential of these compounds for producing alcohol with high enantiomeric excess, suggesting applications in creating chiral substances for pharmaceuticals and chemical industries Talma et al., 1985.
Antioxidant and Biological Evaluation
Saddala and Pradeepkiran (2019) synthesized and evaluated novel dihydropyridine analogs, including derivatives closely related to the compound of interest, for their antioxidant properties. This study also included molecular docking studies to investigate the potential biological activities of these compounds, indicating their use in drug discovery for diseases associated with oxidative stress Saddala & Pradeepkiran, 2019.
Antihypertensive Activity
Research by Finch et al. (1978) involved the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives and their subsequent evaluation for antihypertensive activity. This indicates the potential application of these compounds in developing new antihypertensive agents Finch et al., 1978.
Reversible Blocking of Amino Groups
A study by Dixon and Perham (1968) investigated the reversible blocking of amino groups with citraconic anhydride, providing insights into protecting amino groups during chemical synthesis. This research might be relevant for the synthesis or modification of compounds like "Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate; dihydrochloride" Dixon & Perham, 1968.
Antibacterial Agents
Bouzard et al. (1992) synthesized a series of compounds including fluoronaphthyridines with antibacterial activity. Although the focus is on a different core structure, the methodology and applications could be relevant for the antimicrobial evaluation of similar compounds Bouzard et al., 1992.
Safety and Hazards
Properties
IUPAC Name |
methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)9-5-8(3-2-4-11)6-12-7-9;;/h2-3,5-7H,4,11H2,1H3;2*1H/b3-2-;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRUUMZTKKSDRH-BGQPXYRPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C=CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CN=CC(=C1)/C=C\CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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